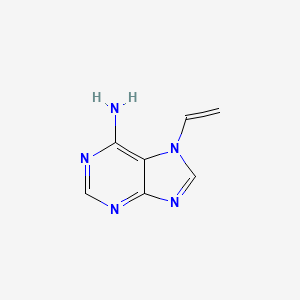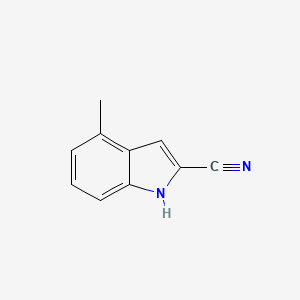![molecular formula C9H6N2O B11920432 2H-Pyrrolo[3,2-F]benzoxazole CAS No. 70814-40-3](/img/structure/B11920432.png)
2H-Pyrrolo[3,2-F]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Oxazolo[4,5-f]indole is a heterocyclic compound that features both an oxazole and an indole ring system fused together. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[4,5-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with oxazole precursors in the presence of a suitable catalyst. For instance, the Fischer indole synthesis can be adapted to include oxazole moieties, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for 2H-Oxazolo[4,5-f]indole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Oxazolo[4,5-f]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
2H-Oxazolo[4,5-f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-Oxazolo[4,5-f]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. In medicinal applications, it may inhibit the growth of cancer cells by interfering with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring system.
2-Oxindole: A related compound with a similar indole structure but with an additional oxygen atom at the 2-position.
Uniqueness: 2H-Oxazolo[4,5-f]indole is unique due to its fused ring system, which combines the properties of both oxazole and indole. This fusion results in a compound with distinct chemical reactivity and biological activity, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
70814-40-3 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2H-pyrrolo[3,2-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4H,5H2 |
InChI-Schlüssel |
YHGGERSKRVIGRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=C3C=CN=C3C=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)



![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
